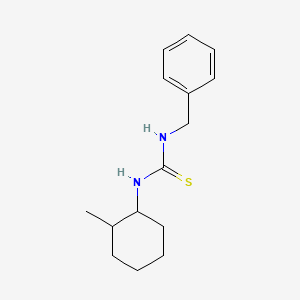
1-Benzyl-3-(2-methylcyclohexyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-methylcyclohexyl)thiourea is an organic compound with the molecular formula C15H22N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of a benzyl group, a methylcyclohexyl group, and a thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of 1-Benzyl-3-(2-methylcyclohexyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2-methylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+2-methylcyclohexylamine→this compound
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Benzyl-3-(2-methylcyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding ureas or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can yield amines or thiols, depending on the reaction conditions and reducing agents used, such as lithium aluminum hydride.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Cyclization: Thioureas can participate in cyclization reactions to form heterocyclic compounds, such as thiazoles and thiadiazoles, under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties and potential use in organic synthesis.
Biology: Thioureas, including 1-Benzyl-3-(2-methylcyclohexyl)thiourea, have shown antimicrobial and antiviral activities. They are being explored as potential therapeutic agents against various pathogens.
Medicine: Research has indicated that thioureas may possess anticancer properties, making them candidates for drug development. Their ability to inhibit certain enzymes and proteins involved in cancer progression is of particular interest.
Industry: Thioureas are used as corrosion inhibitors, stabilizers in polymer production, and additives in lubricants. .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methylcyclohexyl)thiourea involves its interaction with molecular targets, such as enzymes and proteins. Thioureas can inhibit enzyme activity by binding to the active site or by forming covalent bonds with essential amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-(2-methylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Similar in structure but with a phenyl group instead of a methylcyclohexyl group. It exhibits different reactivity and biological activity.
1-Benzyl-3-(2-ethoxyphenyl)thiourea:
1-Benzyl-3-(2-methoxyphenyl)thiourea: The presence of a methoxy group influences its solubility and reactivity compared to the methylcyclohexyl derivative
Properties
Molecular Formula |
C15H22N2S |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-benzyl-3-(2-methylcyclohexyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H2,16,17,18) |
InChI Key |
KKYMUHDXNQCOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


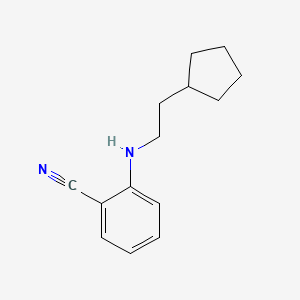
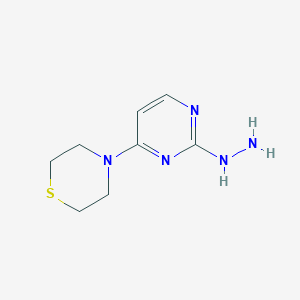
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
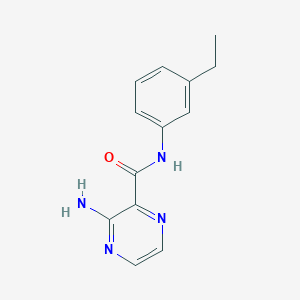
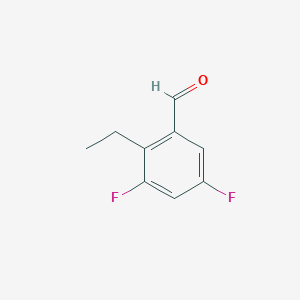
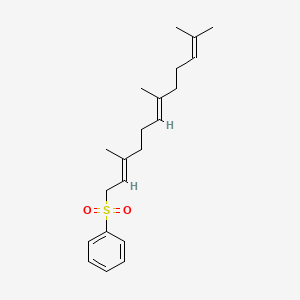
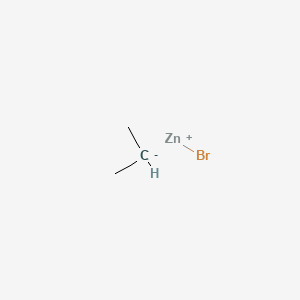
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
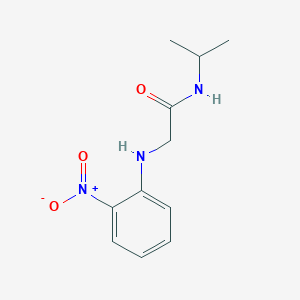
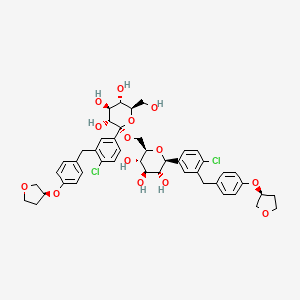
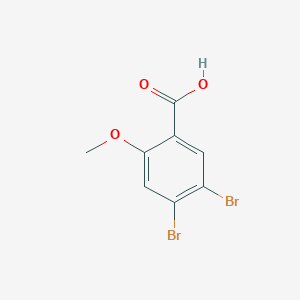
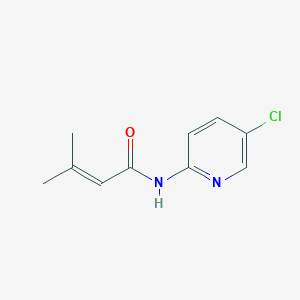
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
